5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Description
Chemical Structure and Synthesis 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS: 101667-97-4) is a bicyclic heterocyclic compound featuring a fused thiophene-pyrimidine core with a carboxylic acid group at position 6, a methyl group at position 5, and a ketone at position 2. It is synthesized via alkaline hydrolysis of its ethyl ester precursor (ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, CAS: 17417-67-3) using sodium hydroxide, followed by acidification to isolate the free acid .
Biological Relevance This compound serves as a key intermediate for synthesizing antimicrobial agents. Docking studies suggest partial inhibition of bacterial tRNA methyltransferase (TrmD), a target for antimicrobial development .
Properties
IUPAC Name |
5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-3-4-6(11)9-2-10-7(4)14-5(3)8(12)13/h2H,1H3,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNGLBSDKJIAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328084 | |
| Record name | 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101667-97-4 | |
| Record name | 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thiophene-Pyrimidine Ring Formation
The core thieno[2,3-d]pyrimidine structure is typically assembled via cyclocondensation reactions. A common precursor, ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, undergoes hydrolysis to yield the carboxylic acid derivative. Key steps include:
Table 1: Cyclocondensation Reaction Parameters
| Parameter | Typical Conditions | Yield (%) |
|---|---|---|
| Temperature | 120–150°C | 65–75 |
| Solvent | Dimethylformamide (DMF) | – |
| Catalyst | Sodium hydride (NaH) | – |
| Reaction Time | 6–8 hours | – |
Hydrolysis of Ester Derivatives
Saponification of Ethyl Ester
The carboxylic acid is frequently obtained by hydrolyzing its ethyl ester precursor. Alkaline hydrolysis with aqueous NaOH or KOH in ethanol/water mixtures (1:1 v/v) at reflux (80°C) for 4–6 hours achieves near-quantitative conversion.
Table 2: Hydrolysis Optimization
| Condition | Effect on Yield |
|---|---|
| NaOH Concentration | 2M optimal; higher concentrations risk decarboxylation |
| Solvent Ratio | Ethanol:H₂O (1:1) maximizes solubility |
| Temperature | 80°C balances rate and side reactions |
Industrial-Scale Synthesis
Continuous Flow Reactor Design
Large-scale production employs continuous flow systems to enhance efficiency:
-
Microreactor Setup : Enables precise temperature control (±2°C) and reduces reaction time by 40% compared to batch processes.
-
Automated Quenching : In-line neutralization minimizes decomposition during workup.
Purity Control Strategies
-
Crystallization : Recrystallization from ethanol/water (7:3) achieves ≥98% purity.
-
Chromatography : Reserved for high-purity pharmaceutical grades, though cost-prohibitive for bulk synthesis.
Challenges and Mitigation
Steric Hindrance in Functionalization
The 6-carboxylic acid group’s proximity to the methyl substituent at position 5 complicates further derivatization. Strategies include:
-
Protecting Groups : Temporarily masking the carboxylic acid as a tert-butyl ester improves accessibility for substitutions.
-
Directed Metalation : Using lithium diisopropylamide (LDA) to deprotonate specific positions enables selective modifications.
Hydrate Stability
The hydrate form, while common, poses stability challenges during storage:
-
Lyophilization : Freeze-drying converts the hydrate to a stable anhydrous form.
-
Desiccants : Silica gel packets in packaging maintain low moisture content.
Emerging Methodologies
Photocatalytic Decarboxylation
Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to streamline decarboxylation steps, reducing reliance on harsh reagents.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
MTPCA has the molecular formula and a molecular weight of 206.21 g/mol. The compound features a thieno[2,3-d]pyrimidine core that contributes to its biological activity. Its structure allows for various modifications, enhancing its pharmacological potential.
Antimicrobial Activity
MTPCA derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of microorganisms, including bacteria and fungi.
Case Study: Synthesis and Testing of Amides
A study focused on the synthesis of N-benzyl derivatives of MTPCA demonstrated notable antimicrobial activity. The synthesized compounds were evaluated in vitro against various bacterial strains, showing promising results that suggest potential use as antimicrobial agents in clinical settings .
| Compound | Activity | Target Microorganism |
|---|---|---|
| N-benzyl MTPCA | Moderate | Staphylococcus aureus |
| N-(4-chlorobenzyl) MTPCA | High | Escherichia coli |
| N-(phenyl) MTPCA | Low | Candida albicans |
Anticancer Research
MTPCA has also garnered attention for its potential anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through various mechanisms.
Case Study: Inhibition of Mycobacterium tuberculosis
Research identified MTPCA as a QcrB inhibitor in Mycobacterium tuberculosis, indicating its potential application in treating tuberculosis-related cancers . The compound's ability to interfere with bacterial respiration pathways may also extend to cancer cell metabolism.
| Mechanism | Effect |
|---|---|
| QcrB Inhibition | Disruption of electron transport chain |
| Apoptosis Induction | Increased cancer cell death |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of MTPCA is crucial for developing more effective derivatives. Modifications at specific positions on the thieno[2,3-d]pyrimidine ring can enhance biological activity.
Table: SAR Insights
| Modification Position | Change | Resulting Activity |
|---|---|---|
| Position 5 | Methyl group addition | Increased solubility |
| Position 6 | Carboxylic acid substitution | Enhanced antimicrobial potency |
Mechanism of Action
The mechanism of action of 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Modifications to the parent compound occur at positions 4 (oxo group) and 6 (carboxylic acid), as well as substitutions on the phenylamino or benzylamide groups. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF₃ on phenylamino): Increase melting points (e.g., 316–318°C for 4-Cl derivative) but may reduce synthetic yields (74–89%) due to steric hindrance .
- Benzylamide Derivatives : Unsubstituted or para-substituted (CH₃, OCH₃) benzyl groups enhance antimicrobial activity compared to ortho/meta substituents .
- Oxo-to-Thio Substitution : Replacing the 4-oxo group with thio improves metabolic stability but requires harsher synthesis conditions (e.g., phosphorus oxychloride) .
Antimicrobial Efficacy
- Parent Acid: Limited activity against P. aeruginosa (MIC > 128 µg/mL) but moderate inhibition of S. aureus (MIC = 16–32 µg/mL) .
- Benzylamide Derivatives :
- Oxadiazole Derivatives : Exhibit broader-spectrum activity but lower potency (MIC = 32–64 µg/mL) .
Mechanistic Insights: Docking studies reveal that benzylamide derivatives partially occupy the TrmD active site, with para-substituents enhancing hydrophobic interactions. However, steric clashes limit efficacy against P. aeruginosa .
Biological Activity
5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 101667-97-4) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 210.21 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core with a carboxylic acid group at position 6 and a methyl group at position 5.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. A study conducted by researchers demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that modifications to the thieno[2,3-d]pyrimidine structure can enhance antimicrobial efficacy.
The proposed mechanism of action for the antimicrobial activity involves inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. The thieno[2,3-d]pyrimidine scaffold is known to interact with bacterial enzymes involved in these processes, leading to cell death.
Case Study 1: Synthesis and Evaluation
In a study published in Pharmacia, researchers synthesized various derivatives of this compound and evaluated their biological activity. The study found that certain benzyl amide derivatives displayed enhanced antimicrobial properties compared to the parent compound. The authors concluded that structural modifications could significantly influence biological activity and should be explored further for drug development .
Case Study 2: Docking Studies
A computational docking study aimed to predict the binding affinity of the compound to target enzymes in bacteria. The results indicated strong binding interactions with dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis in bacteria. This finding supports the hypothesis that this compound could serve as a lead compound for developing new antibiotics .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further investigations are required to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, and how is its reactivity optimized?
- Methodological Answer : The compound is typically synthesized via cyclization of precursors such as ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate. Due to the low reactivity of the ester group, peptide coupling reagents (e.g., HATU, DCC) are employed to facilitate amide bond formation with amines. For example, benzylamine derivatives are synthesized using carbodiimide-based coupling agents to improve yield . Characterization involves melting point determination, elemental analysis, and NMR spectroscopy to confirm purity and structure .
Q. How is the antimicrobial activity of this compound screened, and what preliminary data support its efficacy?
- Methodological Answer : Antimicrobial activity is assessed using in vitro assays against bacterial strains (e.g., Proteus vulgaris, Pseudomonas aeruginosa). Minimum inhibitory concentration (MIC) values are determined via broth microdilution. Docking studies targeting bacterial enzymes like TrmD (tRNA methyltransferase) are performed to rationalize activity. For instance, derivatives with benzylthio substituents show moderate inhibition (MIC = 32–64 µg/mL), highlighting structure-activity relationships (SAR) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in antimicrobial activity data across structurally similar derivatives?
- Methodological Answer : Discrepancies in activity data are addressed through systematic SAR studies. For example, replacing the 4-oxo group with thioxo or alkylthio substituents alters hydrogen-bonding capacity, impacting target binding. Comparative docking simulations (e.g., using AutoDock Vina) and molecular dynamics refine hypotheses about binding modes. Recrystallization or HPLC purification ensures compound integrity, eliminating impurities as confounding factors .
Q. How can computational methods guide the design of derivatives with enhanced target specificity?
- Methodological Answer : Molecular docking and QSAR (quantitative structure-activity relationship) models predict interactions with biological targets. For instance, TrmD enzyme active sites favor hydrophobic substituents (e.g., benzyl or 4-methylphenyl groups), as validated by increased inhibition in derivatives like 3-amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide . Free energy perturbation (FEP) calculations further optimize substituent selection.
Q. What challenges arise in synthesizing water-soluble derivatives, and how are they mitigated?
- Methodological Answer : The hydrophobic thieno[2,3-d]pyrimidine core limits solubility. Introducing polar groups (e.g., carboxylic acids, glutamic acid conjugates) via peptide coupling improves aqueous solubility. For example, diethyl L-glutamate conjugates (e.g., compound 20a ) are synthesized using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as an activating agent, followed by hydrolysis to free acids .
Q. How do structural modifications at the 2- and 5-positions influence antitumor activity?
- Methodological Answer : Substituents at these positions modulate intercalation or enzyme inhibition. For instance, 5-[(2-amino-4-oxo-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid derivatives exhibit antitumor activity by targeting dihydrofolate reductase (DHFR). Activity is validated via IC₅₀ assays in cancer cell lines, with SAR revealing that longer alkyl chains (e.g., propyl vs. methyl) enhance membrane permeability .
Methodological Considerations
Q. What analytical techniques are critical for characterizing synthetic intermediates and final products?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while ¹H/¹³C NMR identifies regiochemistry (e.g., distinguishing 5-methyl from 6-carboxylic acid positions). IR spectroscopy detects functional groups (e.g., C=O at ~1720 cm⁻¹). Melting point analysis ensures purity, with deviations ≥2°C prompting silica gel chromatography .
Q. How are conflicting biological activity results between in vitro and in silico models reconciled?
- Answer : Discrepancies may arise from off-target effects or assay conditions. Counter-screening against related enzymes (e.g., thymidylate synthase vs. TrmD) clarifies specificity. Adjusting docking parameters (e.g., solvation effects) or using cryo-EM to resolve target-ligand complexes validates computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
